molecular formula C11H12BrNO2 B13665255 (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13665255
M. Wt: 270.12 g/mol
InChI Key: FCAFKZZXSROWTA-JTQLQIEISA-N
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Description

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 1219170-24-7) is a chiral tetrahydroisoquinoline (TIQ) derivative with a bromine substituent at position 5 and a methyl ester group at position 2. Its molecular formula is C₁₁H₁₂BrNO₂ (free base) or C₁₁H₁₃BrClNO₂ in hydrochloride salt form, with a molecular weight of 270.12 g/mol (free base) or 306.58 g/mol (hydrochloride) . This compound is primarily used in pharmaceutical research, particularly as a precursor for angiotensin II receptor antagonists and organocatalysts .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1

InChI Key

FCAFKZZXSROWTA-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves two main stages:

  • Construction of the tetrahydroisoquinoline core with appropriate substitution.
  • Introduction of the bromine atom at the 5-position and esterification at the 3-position.

The stereochemistry at the 3-position (S-configuration) is controlled via chiral precursors or stereoselective reactions.

Specific Synthetic Routes

Method via 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Methyl Ester Oxidation and Purification
  • Starting Material: 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester
  • Reagents: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
  • Solvent: Dry tetrahydrofuran (THF)
  • Conditions: Reflux for 18 hours
  • Workup: Filtration, aqueous sodium hydroxide treatment, extraction with dichloromethane, washing with water and brine, drying over sodium sulfate
  • Purification: Flash chromatography on silica gel (gradient cyclohexane/ethyl acetate 0-100%)
  • Yield: 91%
  • Notes: The reaction involves oxidative aromatization to form the isoquinoline structure, followed by purification to isolate the methyl ester product. The stereochemistry is preserved from the starting material.
  • Reference: WO2011/51478 patent, ChemicalBook synthesis
Pictet–Spengler Reaction Based Synthesis (From Chiral Amino Acid)
  • Starting Material: (R)-2-bromophenylalanine
  • Key Steps:
    • Protection of amino acid functional groups
    • Pictet–Spengler cyclization to form tetrahydroisoquinoline ring
    • Deprotection and reduction steps
    • Imine formation and nucleophilic addition (e.g., MeMgCl) to introduce methyl group at C3 with trans diastereoselectivity
  • Yield: Moderate to good yields (e.g., 67% in related steps)
  • Stereochemistry: Controlled by choice of nucleophile and reaction conditions to favor (S)-configuration at C3
  • Notes: The choice of nucleophile (e.g., MeMgCl vs MeMgBr) affects diastereoselectivity. This method allows for the synthesis of stereochemically defined intermediates useful for further elaboration.
  • Reference: Journal of Medicinal Chemistry, 2019
Multi-step Synthesis from 3-Bromophenylacetonitrile
  • Starting Material: 3-bromophenylacetonitrile
  • Steps:
    • Catalytic hydrogenation with Raney nickel in methanol or ethanol to form 3-bromophenethylamine
    • Reaction with methyl chloroformate and acid binding agent to form methyl 3-bromophenethylcarbamate
    • Cyclization with 2-oxoacetic acid and concentrated sulfuric acid in THF to form 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
    • Further reaction in sulfuric acid to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • Notes: This method is efficient and scalable, involving reduction, amidation, ring closure, and hydrolysis steps.
  • Reference: Chinese patent CN103880745A

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Key Steps Yield (%) Stereochemistry Control Reference
1 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester DDQ, THF, reflux 18 h, NaOH workup, flash chromatography Oxidative aromatization, purification 91 Preserved from precursor
2 Tetrahydroisoquinoline precursor Bromination, esterification Bromination at C5, methyl ester formation Not specified Controlled by reaction conditions
3 (R)-2-bromophenylalanine Protection, Pictet–Spengler, MeMgCl addition Cyclization, nucleophilic addition ~67 Nucleophile choice critical
4 3-bromophenylacetonitrile Raney Ni H2 reduction, methyl chloroformate, sulfuric acid Reduction, amidation, ring closure, hydrolysis Not specified Chiral centers introduced during ring closure

Analytical Data and Characterization

These data confirm the structure and purity of the compound as prepared by the methods described.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes regioselective oxidation to form aromatic isoquinoline derivatives. This reaction is critical for generating bioactive analogs.

Reagents/ConditionsProductYieldMechanism
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) in dry THF, reflux (18 h) Methyl 5-bromoisoquinoline-3-carboxylate91%DDQ abstracts two hydrogens from the tetrahydro ring, inducing aromatization.

Key Observations :

  • The reaction proceeds efficiently under anhydrous conditions, with DDQ acting as a stoichiometric oxidant.

  • Post-oxidation workup involves aqueous NaOH extraction to remove quinoid byproducts .

Nucleophilic Substitution at C-5 Bromine

The electron-deficient C-Br bond undergoes substitution with nucleophiles, enabling diversification of the isoquinoline scaffold.

NucleophileReagents/ConditionsProduct TypeNotes
AminesK2_2CO3_3, DMF, 80°C 5-Amino-isoquinoline derivativesBuchwald-Hartwig conditions enable C-N bond formation.
ThiolsCuI, L-proline, DMSO 5-Thioether analogsUllmann-type coupling requires catalytic copper.

Limitations :

  • Steric hindrance from the 3-carboxylate group may reduce reactivity at C-5.

  • No direct experimental data exists for this specific compound, but reactivity is inferred from THIQ analogs .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification, providing access to carboxylic acid derivatives.

Reaction TypeConditionsProductYield
Acidic Hydrolysis6M HCl, reflux (12 h) 5-Bromo-THIQ-3-carboxylic acid~85% (estimated)
Basic HydrolysisNaOH (aq), MeOH, 60°C Sodium 5-bromo-THIQ-3-carboxylateQuantitative

Applications :

  • Carboxylic acid derivatives serve as intermediates for amide coupling or metal-organic frameworks.

Reduction of the Ester Group

While the ester is generally stable, selective reduction can yield alcohol derivatives under stringent conditions:

ReagentConditionsProductNotes
LiAlH4_4Dry ether, 0°C → RT (S)-5-Bromo-THIQ-3-methanolOver-reduction of the tetrahydro ring is avoided at low temperatures.

Ring Functionalization via Electrophilic Aromatic Substitution

The aromatic ring formed post-oxidation participates in electrophilic reactions:

ReactionReagentsPositionOutcome
NitrationHNO3_3, H2_2SO4_4C-85-Bromo-8-nitroisoquinoline-3-carboxylate
HalogenationBr2_2, FeBr3_3C-6 or C-7Di- or trihalogenated products

Regioselectivity : Directed by the electron-withdrawing carboxylate group, favoring meta substitution .

Chiral Resolution and Asymmetric Transformations

The (S)-configuration at C-3 enables stereoselective reactions:

ProcessReagentsOutcome
Enzymatic resolutionLipases (e.g., CAL-B)Enantiopure (>99% ee) acid or alcohol derivatives
Asymmetric alkylationChiral Pd catalystsC-1 functionalized analogs with retained stereochemistry

Scientific Research Applications

Scientific Research Applications

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a versatile building block in organic synthesis, biology, and medicine.

Chemistry

  • Building Block in Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Biology

  • Interaction with Macromolecules: The compound is studied for its potential interactions with biological macromolecules. Research indicates that this compound exhibits potential biological activity and may interact with various biological macromolecules, influencing enzyme activity and receptor interactions. The presence of the bromine atom and ester group enhances its binding affinity and reactivity, which could lead to various pharmacological effects.
  • Modulating Biological Pathways: Its unique structural features contribute to its ability to modulate biological pathways.

Medicine

  • Precursor in Drug Synthesis: this compound is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

Industry

  • Specialty Chemicals and Materials: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among TIQ derivatives include substituent positions, stereochemistry, and functional groups. Below is a comparative analysis:

Compound Substituents Stereochemistry Molecular Formula Key Features
(S)-Methyl 5-bromo-TIQ-3-carboxylate Br at C5, COOCH₃ at C3 (S)-configuration C₁₁H₁₂BrNO₂ Bromine enhances electrophilicity; ester group aids in solubility .
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate OCH₃ at C6/C7, phenyl at C1 (1S,3S) C₁₉H₂₁NO₄ Bulky phenyl and methoxy groups influence catalytic activity in Diels-Alder reactions.
(S)-N-tert-Butyl-TIQ-3-carboxamide hydrochloride tert-Butyl carboxamide at C3 (S) C₁₅H₂₁ClN₂O Carboxamide group enhances hydrogen bonding; used in drug design.
5-Bromo-4,4-dimethyl-TIQ hydrochloride Br at C5, CH₃ at C4 N/A C₁₁H₁₅BrClN Dimethyl groups increase steric hindrance, affecting receptor binding.
Methyl (S)-8-bromo-6-hydroxy-7-methoxy-TIQ-3-carboxylate Br at C8, OH at C6, OCH₃ at C7 (S) C₁₂H₁₃BrNO₄ Marine-derived; bromophenol structure with antioxidant properties.

Physical and Chemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves water solubility compared to the free base .
  • Crystallography : Related TIQ derivatives, such as the (1S,3S)-dimethoxy-phenyl analog, exhibit half-boat conformations and hydrogen-bonded crystal lattices, impacting stability .
  • LogP : The target compound has a calculated LogP of 1.97 , lower than the N-tert-butyl carboxamide derivative (estimated ~2.5), reflecting differences in hydrophobicity.

Industrial and Research Relevance

  • Pharmaceuticals : The hydrochloride salt of the target compound is marketed for drug discovery () .
  • Catalysis : Methoxy- and phenyl-substituted TIQs are effective in asymmetric synthesis .

Biological Activity

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11_{11}H12_{12}BrN\O2_2
  • Molecular Weight : 306.58 g/mol
  • CAS Number : 1219210-17-9
  • Purity : Typically above 95% in research applications.

Biological Activities

This compound exhibits a range of biological activities:

  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Activity : Compounds in the tetrahydroisoquinoline class have shown effectiveness against various pathogens. Studies suggest that this compound may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption .
  • Dopamine Receptor Modulation : The compound has been investigated for its interaction with dopamine receptors, particularly in the context of psychiatric disorders. Its structural analogs have shown promise as allosteric modulators of dopamine receptors .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings include:

  • The presence of the bromine atom at the 5-position enhances the lipophilicity and biological activity compared to non-brominated analogs.
  • The methyl ester group at the 3-position is crucial for maintaining solubility and facilitating interaction with biological targets .

Case Study 1: Neuroprotective Mechanisms

A study demonstrated that this compound reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. The compound was shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

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